molecular formula C17H14N2O12 B12549323 4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) CAS No. 183487-35-6

4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)

Cat. No.: B12549323
CAS No.: 183487-35-6
M. Wt: 438.3 g/mol
InChI Key: NJGKOIBMULCRMY-UHFFFAOYSA-N
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Description

4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrobenzoic acid groups connected by a propane-1,3-diylbis(oxy) linker. The presence of hydroxyl and nitro groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-nitrobenzoic acid and propane-1,3-diol.

    Esterification: The hydroxyl groups of propane-1,3-diol are esterified with the carboxyl groups of 5-hydroxy-2-nitrobenzoic acid under acidic conditions to form the intermediate ester.

    Hydrolysis: The ester intermediate is then hydrolyzed to yield the final product, 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[Propane-1,3-diylbis(oxy)]bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy groups instead of hydroxyl groups.

    4,4’-[1,3-Propanediyl]dioxydianiline: Contains aniline groups instead of nitrobenzoic acid groups.

Uniqueness

4,4’-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid) is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

183487-35-6

Molecular Formula

C17H14N2O12

Molecular Weight

438.3 g/mol

IUPAC Name

4-[3-(4-carboxy-2-hydroxy-5-nitrophenoxy)propoxy]-5-hydroxy-2-nitrobenzoic acid

InChI

InChI=1S/C17H14N2O12/c20-12-4-8(16(22)23)10(18(26)27)6-14(12)30-2-1-3-31-15-7-11(19(28)29)9(17(24)25)5-13(15)21/h4-7,20-21H,1-3H2,(H,22,23)(H,24,25)

InChI Key

NJGKOIBMULCRMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)OCCCOC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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